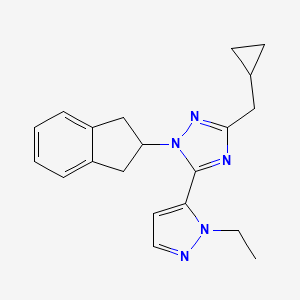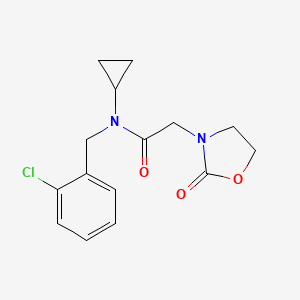![molecular formula C19H25N3O3 B5638352 ethyl 4-hydroxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-6-quinolinecarboxylate](/img/structure/B5638352.png)
ethyl 4-hydroxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-6-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step chemical reactions with specific reagents and conditions. A study by Reisch, Iding, and Bassewitz (1993) highlights reactions involving ethyl 4-hydroxy-1-methyl-3-quinolin-2(1H)-onecarboxylate, showing the complexity and diversity of synthetic approaches for quinoline compounds. Similarly, the preparation of 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine by Wang, Fawwaz, and Heertum (1995) and related compounds by Chen, Guo, and Lu (1991) demonstrate the intricate steps and conditions required for synthesizing specific quinoline derivatives, indicating a similarly complex process for the target compound (Reisch, Iding, & Bassewitz, 1993); (Wang, Fawwaz, & Heertum, 1995); (Chen, Guo, & Lu, 1991).
Molecular Structure Analysis
Understanding the molecular structure is crucial for predicting the behavior and reactivity of a compound. Techniques such as IR, 1H NMR, and elemental analysis are typically employed to determine the structure of synthesized quinoline derivatives, as demonstrated in the syntheses reported by Chen, Guo, and Lu (1991). These analytical methods provide detailed insights into the molecular framework and functional groups present in the compound, offering a foundation for further chemical property and reactivity studies.
Chemical Reactions and Properties
Quinoline derivatives engage in various chemical reactions, reflecting their diverse chemical properties. The work by Matsuoka et al. (1997) on the synthesis of related quinoline compounds showcases the potential reactions, including chlorination, deacetylation, and cyclization, that might be applicable to ethyl 4-hydroxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-6-quinolinecarboxylate. These reactions are fundamental in modifying the compound's structure and enhancing its chemical utility (Matsuoka et al., 1997).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline form, are essential for understanding a compound's suitability for various applications. Although specific studies on ethyl 4-hydroxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-6-quinolinecarboxylate's physical properties were not identified, similar analyses on quinoline derivatives provide a comparative basis. The solubility in different solvents, thermal stability, and crystalline structure can be inferred through methodologies like those used by Mizuno et al. (2006) in synthesizing metabolites of related compounds (Mizuno et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are critical for the compound's applications in synthesis and development. Studies like those by Guo et al. (1987) and Xin, Ding, and Zhang (1993) on related quinoline derivatives offer insights into the reactivity patterns and chemical stability that can be anticipated for ethyl 4-hydroxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-6-quinolinecarboxylate, highlighting its versatility and potential for further functionalization (Guo et al., 1987); (Xin, Ding, & Zhang, 1993).
特性
IUPAC Name |
ethyl 2-methyl-3-[(4-methylpiperazin-1-yl)methyl]-4-oxo-1H-quinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-4-25-19(24)14-5-6-17-15(11-14)18(23)16(13(2)20-17)12-22-9-7-21(3)8-10-22/h5-6,11H,4,7-10,12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNYUJODWOFWLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=C(C2=O)CN3CCN(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-6-quinolinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-N-(3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5638274.png)


![{(3R*,4R*)-1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5638299.png)
![4-({4-[2-(piperidin-1-ylcarbonyl)phenoxy]piperidin-1-yl}carbonyl)morpholine](/img/structure/B5638308.png)
![N-ethyl-2-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-2-propen-1-amine](/img/structure/B5638323.png)
![8-(2-amino-6-methyl-4-pyrimidinyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5638326.png)
acetic acid](/img/structure/B5638328.png)

![2-{[(2-ethoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5638344.png)
![2-(2-furoyl)-2-azaspiro[5.5]undecane](/img/structure/B5638357.png)
![1-methyl-8-(2-methylpyridin-4-yl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5638364.png)

![3-methyl-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B5638377.png)